Ethyl 2,6-dichloro-3-isopropoxybenzoate
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Overview
Description
Ethyl 2,6-dichloro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isopropoxy group at the 3 position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2,6-dichloro-3-isopropoxybenzoic acid.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
Ethyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-3-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dichlorobenzoate: Lacks the isopropoxy group, leading to different reactivity and applications.
Ethyl 3-isopropoxybenzoate: Lacks the chlorine atoms, resulting in different chemical properties.
2,6-Dichloro-3-isopropoxybenzoic acid: The carboxylic acid form of the compound, with different solubility and reactivity.
Uniqueness
Ethyl 2,6-dichloro-3-isopropoxybenzoate is unique due to the combination of chlorine atoms and an isopropoxy group on the benzoate structure. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and distinct biological activities .
Properties
Molecular Formula |
C12H14Cl2O3 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
RNEVPSBITZSZJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OC(C)C)Cl |
Origin of Product |
United States |
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